![molecular formula C8H8 B14443499 (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene CAS No. 78817-03-5](/img/structure/B14443499.png)
(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-Bicyclo[420]octa-2,4,7-triene is a bicyclic organic compound characterized by its unique structure, which includes a fused ring system with three double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene can be achieved through a one-pot procedure starting from terminal aryl alkynes. This synthesis is catalyzed by a rhodium (I) complex, which facilitates the head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed incorporates a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of rhodium-catalyzed reactions in large-scale organic synthesis is common. The scalability of such reactions would depend on the availability of the catalyst and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, saturated bicyclic compounds, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure and the presence of conjugated double bonds. These features facilitate various transformations, such as cycloadditions and rearrangements, by stabilizing transition states and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,6S,7R,8S)-7,8-Dimethylbicyclo[4.2.0]octa-2,4-diene
- Bicyclo[4.2.0]octa-2,4-diene
Uniqueness
(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene is unique due to its specific stereochemistry and the presence of three conjugated double bonds within a bicyclic framework. This structure imparts distinct reactivity and stability compared to other similar compounds, making it valuable for specialized applications in synthesis and materials science.
Propriétés
Numéro CAS |
78817-03-5 |
|---|---|
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octa-2,4,7-triene |
InChI |
InChI=1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-8H/t7-,8+ |
Clé InChI |
ODPJJUMAGHWOOY-OCAPTIKFSA-N |
SMILES isomérique |
C1=C[C@@H]2C=C[C@@H]2C=C1 |
SMILES canonique |
C1=CC2C=CC2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



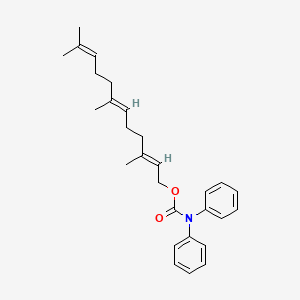
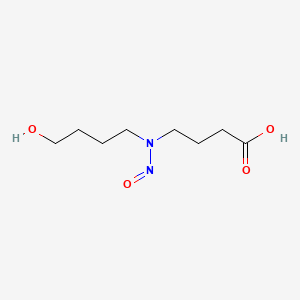
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

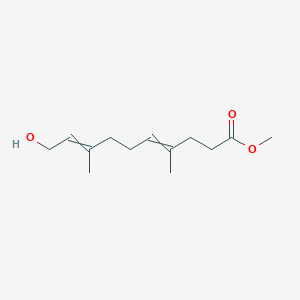


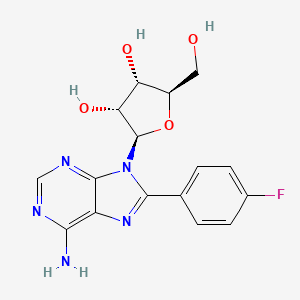
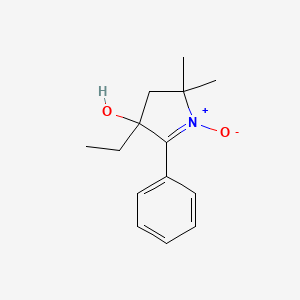
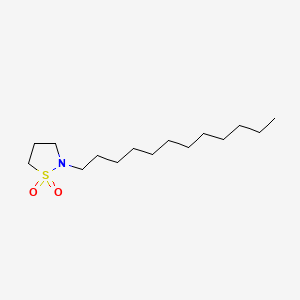
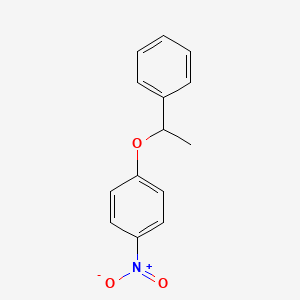

![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
